Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques like high-throughput screening and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate can be compared with other similar compounds, such as:
Methyl 2-(2,6-dichlorophenyl)acetate: This compound shares the 2,6-dichlorophenyl group but differs in the ester backbone, leading to different chemical and biological properties.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains a 2,6-dichlorophenyl group. Diclofenac has a different overall structure and mechanism of action.
Aceclofenac: Another NSAID with a similar chemical structure but different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-22-17(21)12(16-13(18)8-5-9-14(16)19)10-15(20)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQJZEKLZCFKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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